

# discovery and chemical properties of Homocysteine thiolactone hydrochloride

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## Compound of Interest

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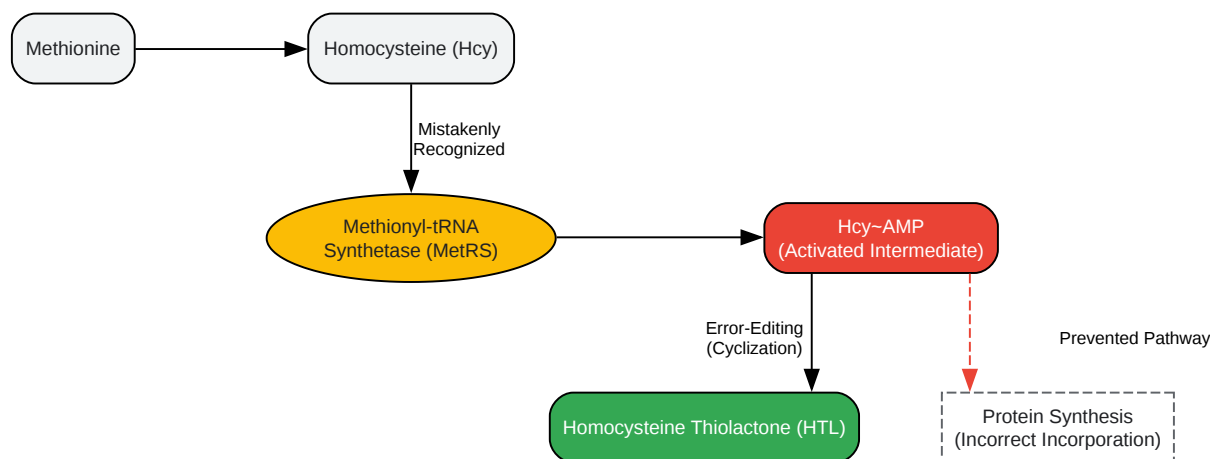
## An In-depth Technical Guide to the Discovery and Chemical Properties of **Homocysteine Thiolactone Hydrochloride**

This guide provides a comprehensive overview of **Homocysteine Thiolactone Hydrochloride** (HTL-HCl), from its historical discovery to its detailed chemical properties and biological implications. It is intended for researchers, scientists, and professionals in drug development who are engaged with amino acid metabolism, protein modification, and the pathophysiology of associated diseases.

## Section 1: The Genesis of a Reactive Metabolite: Discovery and Context

The story of homocysteine thiolactone is intrinsically linked to its precursor, homocysteine. Homocysteine was first isolated in 1932 by the Nobel laureate Vincent du Vigneaud and his colleagues during their investigation into the metabolism of the essential amino acid, methionine.[1][2][3][4] Initially, it was characterized as a key intermediate in the transsulfuration and transmethylation pathways.[2][5] For decades, its clinical significance remained obscure until the 1960s, when Kilmer S. McCully observed advanced arteriosclerosis in children with genetic disorders leading to hyperhomocysteinemia (elevated homocysteine levels).[2][3] This pivotal observation led to the formulation of the "Homocysteine Theory of Arteriosclerosis," which posited that high levels of homocysteine are a significant risk factor for vascular disease. [1][3][6]

While homocysteine itself was the focus of early research, it was later discovered that its toxicity is mediated, in large part, by a highly reactive intramolecular thioester: homocysteine thiolactone.[6][7] This cyclic compound is not a direct metabolite in the primary methionine cycle. Instead, it is produced through a crucial "error-editing" mechanism by methionyl-tRNA synthetase (MetRS) and other aminoacyl-tRNA synthetases.[1][6][7][8] In this process, the synthetase mistakenly recognizes and activates homocysteine instead of methionine. To prevent the incorrect incorporation of homocysteine into proteins, the enzyme converts the activated intermediate (Hcy~AMP) into the stable, cyclic homocysteine thiolactone, releasing it into the cell.[6][7] This biological pathway underscores a fundamental quality control mechanism in protein synthesis, which paradoxically generates a potentially toxic molecule.



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Caption: Biological formation of Homocysteine Thiolactone (HTL) via the error-editing mechanism of MetRS.

## Section 2: Chemical Profile of Homocysteine Thiolactone Hydrochloride

**Homocysteine Thiolactone Hydrochloride** is the stable, salt form of the reactive thiolactone, making it suitable for laboratory storage and use. Its unique structure, containing a five-

membered thioester ring and a primary amine, dictates its chemical behavior and utility as both a biological toxin and a synthetic building block.[\[1\]](#)[\[9\]](#)

## Structure and Physicochemical Properties

The hydrochloride salt enhances the compound's stability and water solubility, facilitating its use in aqueous buffers for biological experiments and as a starting material in chemical synthesis.[\[9\]](#)[\[10\]](#)

Property	Value	Source(s)
IUPAC Name	3-aminothiolan-2-one;hydrochloride	--INVALID-LINK-- <a href="#">[11]</a>
CAS Number	6038-19-3	--INVALID-LINK-- <a href="#">[10]</a> <a href="#">[11]</a>
Molecular Formula	C <sub>4</sub> H <sub>8</sub> CINOS	--INVALID-LINK-- <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Molecular Weight	153.63 g/mol	--INVALID-LINK-- <a href="#">[11]</a> <a href="#">[12]</a>
Appearance	White crystalline powder	--INVALID-LINK-- <a href="#">[10]</a> <a href="#">[13]</a>
Melting Point	202 °C (decomposes)	--INVALID-LINK-- <a href="#">[10]</a>
Solubility	Soluble in water (740.5 g/L at 20°C), DMSO, and methanol.	--INVALID-LINK-- <a href="#">[9]</a> <a href="#">[10]</a>

## Spectroscopic Data

- <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O):** The proton NMR spectrum provides characteristic signals for the molecule's structure. Expected chemical shifts (ppm) are approximately: 4.34 (t, 1H, CH-N), 3.51 (m, 2H, CH<sub>2</sub>-S), 2.85 (m, 1H, CH<sub>2</sub>), and 2.28 (m, 1H, CH<sub>2</sub>). These values can vary slightly based on solvent and pH.
- Infrared (IR) Spectroscopy:** The IR spectrum (KBr wafer) will show characteristic absorption bands. A strong carbonyl (C=O) stretch from the thioester is expected around 1700-1750 cm<sup>-1</sup>. N-H stretching vibrations from the amine group appear in the 3200-3400 cm<sup>-1</sup> region, and C-S stretching can be observed in the fingerprint region.[\[11\]](#)

## Chemical Synthesis

**DL-Homocysteine Thiolactone Hydrochloride** is typically synthesized from DL-methionine or DL-homocysteine. One common industrial method involves the reduction of DL-methionine with sodium metal in liquid ammonia. The resulting DL-homocysteine is not isolated but is directly cyclized under acidic conditions (hydrochloric acid) to form the thiolactone hydrochloride salt. [10][14][15] This one-step cyclization avoids the intermediate isolation of homocysteine, streamlining the process.[15]

Another approach is the electrochemical cleavage of a disulfide bond in a precursor, which is considered a greener alternative as it can avoid heavy-metal cathodes.[16][17]

## Stability and Reactivity

The chemical reactivity of HTL is central to its biological effects. The molecule exhibits dual reactivity:

- **Electrophilic Thioester:** The carbonyl carbon of the thioester ring is highly electrophilic and susceptible to nucleophilic attack. This is the basis for its primary toxic mechanism.
- **Nucleophilic Amine:** The free amino group can act as a nucleophile in various chemical reactions.

In aqueous solution at physiological pH (7.4), HTL is moderately stable, with a reported half-life of approximately 24-30 hours.[1][6] Its most significant reaction in vivo is with the  $\epsilon$ -amino group of protein lysine residues. This acylation reaction, termed N-homocysteinylation, forms a stable amide bond, permanently modifying the protein.[1][6][8] This modification can disrupt protein structure and function, leading to cellular damage.[8][18]

Caption: Reaction of Homocysteine Thiolactone with a protein lysine residue to form N-homocysteinylated protein.

## Section 3: Biological Significance and Detoxification

The accumulation of HTL in hyperhomocysteinemia is linked to a range of pathologies. The covalent modification of proteins is a key driver of this toxicity.

- **Protein Damage:** N-homocysteinylation can alter a protein's charge, conformation, and function. This has been shown to inactivate enzymes, promote protein aggregation, and

trigger autoimmune responses when the modified proteins are recognized as foreign by the immune system.[1][6][19]

- Oxidative Stress: While the parent molecule, homocysteine, is known to induce oxidative stress by uncoupling endothelial nitric oxide synthase (eNOS)[20], HTL contributes to cellular dysfunction and has been shown to induce seizures and neurotoxicity in animal models.[13]

To counteract HTL toxicity, organisms have evolved enzymatic detoxification pathways. The primary defense is the hydrolysis of the thioester bond to regenerate homocysteine, which can then re-enter metabolic pathways. Enzymes with significant homocysteine thiolactonase activity include:

- Paraoxonase 1 (PON1): A calcium-dependent esterase primarily associated with high-density lipoproteins (HDL) in the blood.[7][8]
- Human Carboxylesterase 1 (hCES1): A highly abundant enzyme in the liver that has been identified as a potent HTL hydrolase.[18]

## Section 4: Key Experimental Methodologies

For researchers working with HTL-HCl, standardized protocols are essential for reproducibility and accuracy.

### Protocol 1: General Laboratory Synthesis of DL-Homocysteine Thiolactone Hydrochloride

This protocol is a conceptual summary based on published methods.[10][14][15] CAUTION: This reaction involves metallic sodium and liquid ammonia and must be performed by trained personnel in a suitable fume hood with appropriate safety precautions.

- Setup: In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, add DL-methionine.
- Reaction: Cool the flask to approximately -40°C and condense dry ammonia gas into the flask until the methionine is fully dissolved.

- **Reduction:** Add small, chopped pieces of metallic sodium portion-wise, maintaining the temperature between  $-35^{\circ}\text{C}$  and  $-40^{\circ}\text{C}$ . Monitor the reaction's completion using a suitable method like TLC or LC.
- **Quenching:** Once the reaction is complete, cautiously add ammonium chloride to quench any remaining sodium. Allow the ammonia to evaporate overnight in the fume hood.
- **Cyclization & Isolation:** Dissolve the resulting solid residue in water and pass it through a cation-exchange resin to remove sodium ions. Adjust the pH of the eluate to  $\sim 1$  with concentrated HCl.
- **Purification:** Concentrate the acidic solution under reduced pressure to induce crystallization. The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure **DL-Homocysteine Thiolactone Hydrochloride**.

## Protocol 2: In Vitro N-Homocysteinylation of Bovine Serum Albumin (BSA)

This protocol provides a framework for modifying a standard protein with HTL for functional or structural studies.

- **Preparation:** Prepare a solution of BSA (e.g., 10 mg/mL) in a phosphate or HEPES buffer (e.g., 100 mM, pH 7.4). Prepare a fresh stock solution of HTL-HCl in the same buffer.
- **Incubation:** Add HTL-HCl to the BSA solution to a final concentration of 1-10 mM. The molar ratio of HTL to protein will determine the extent of modification.
- **Reaction:** Incubate the mixture at  $37^{\circ}\text{C}$  for a period ranging from 4 to 24 hours with gentle agitation.
- **Removal of Unreacted HTL:** After incubation, remove the excess, unreacted HTL by dialysis against the reaction buffer or by using a desalting column.
- **Verification:** Confirm the modification using techniques such as:
  - **Mass Spectrometry (MALDI-TOF or ESI-MS):** To detect the mass shift corresponding to the addition of homocysteine moieties (approx. 117 Da per modification).

- SDS-PAGE: To check for changes in protein mobility or aggregation.
- Western Blot: Using an antibody specific for N-homocysteinylation lysine residues, if available.

Caption: A typical experimental workflow for the in vitro N-homocysteinylation of a protein.

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